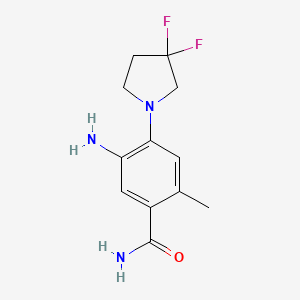

5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide

Description

5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide core substituted with a 5-amino group and a 3,3-difluoropyrrolidin-1-yl moiety at the 4-position. The difluoropyrrolidine group may enhance metabolic stability due to the strength of C-F bonds, a feature observed in fluorinated pharmaceuticals to resist oxidative degradation .

Properties

IUPAC Name |

5-amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N3O/c1-7-4-10(9(15)5-8(7)11(16)18)17-3-2-12(13,14)6-17/h4-5H,2-3,6,15H2,1H3,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFKCXBGCKKHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N)N)N2CCC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the acylation of an appropriate aniline derivative with a suitable acyl chloride to form the benzamide core.

Introduction of the Difluoropyrrolidinyl Group: The difluoropyrrolidinyl group can be introduced via nucleophilic substitution reactions using a difluoropyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be used to replace the difluoropyrrolidinyl group with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amine derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidinyl group may enhance binding affinity to these targets, while the amino group can participate in hydrogen bonding, stabilizing the compound-target complex. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Methylbenzamide Derivatives

describes Mannich bases derived from 2-methylbenzamide, such as compounds with secondary amine substituents. These derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria at concentrations of 40–160 mg/mL . Compared to the target compound, the 3,3-difluoropyrrolidine substituent replaces the Mannich base’s aminoalkyl groups.

N-(2-Amino-4-fluorophenyl)-2,6-dichlorobenzamide

This compound () shares the benzamide backbone but differs in substitution: a 2-amino-4-fluorophenyl group and dichloro substituents. Chlorine atoms may increase lipophilicity and binding affinity to hydrophobic targets, whereas the target compound’s difluoropyrrolidine group could enhance metabolic stability and reduce toxicity .

CP-93,393 (Anxiolytic Drug Candidate)

CP-93,393 () contains a pyridopyrazine-succinimide structure but shares metabolic pathways relevant to benzamides. Its primary metabolite, 5-OH-CP-93,393, undergoes glucuronidation and sulfation, whereas the target compound’s fluorine substituents may block similar hydroxylation, reducing phase I metabolism .

Metabolic Stability and Degradation Pathways

- Target Compound : The 3,3-difluoropyrrolidine group is resistant to oxidative cleavage, unlike CP-93,393’s pyrimidine ring, which undergoes cleavage to form metabolites (8–15% of dose) .

- CP-93,393 Metabolites : Include hydroxylated, methylated, and conjugated derivatives (e.g., M15, M7, M13), accounting for >90% of excreted radioactivity. In contrast, the target’s fluorinated structure may limit such pathways, prolonging half-life .

- Mannich Bases: No metabolic data is provided, but their secondary amine groups are susceptible to N-dealkylation, a common metabolic route absent in the fluorinated target .

Key Structural and Functional Insights

- Fluorination vs. Chlorination : Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability compared to bulkier chlorine atoms, which may enhance target binding but increase toxicity risks .

- Aromatic Substitution: The 5-amino group in the target compound could facilitate hydrogen bonding in biological targets, similar to the 2-amino group in ’s dichlorobenzamide derivative .

Biological Activity

The compound 5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide is a member of the benzamide class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide

- Molecular Formula : C11H13F2N3O

- Molecular Weight : 239.24 g/mol

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzamide derivatives, including those structurally related to 5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide. For instance, compounds in this class have demonstrated efficacy against various viruses by enhancing intracellular levels of antiviral proteins such as APOBEC3G (A3G), which inhibits viral replication.

Case Study: Anti-HBV Activity

A notable study evaluated a related compound, IMB-0523, which showed significant anti-HBV activity with an IC50 value of 1.99 µM against wild-type HBV. This compound increased intracellular A3G levels, suggesting a similar mechanism may be applicable to 5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide. The implications for chronic hepatitis B treatment are profound, given the urgent need for effective antiviral agents in this domain .

Anticancer Activity

The benzamide scaffold has also been implicated in anticancer activity. Compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell proliferation. For example, a derivative exhibited selective inhibition against BCR-ABL kinases with an IC50 of 70 nM and demonstrated significant suppression of tumor growth in xenograft models .

The mechanisms through which 5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide exerts its biological effects may involve:

- Inhibition of Viral Replication : By modulating the levels of host proteins that restrict viral replication.

- Kinase Inhibition : Targeting specific kinases involved in cellular signaling pathways that promote cancer cell survival and proliferation.

Table of Biological Activities and IC50 Values

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| IMB-0523 | Anti-HBV | 1.99 | |

| Related Benzamide Derivative | BCR-ABL Inhibition | 0.070 |

Pharmacokinetic Profiles

Pharmacokinetic studies are crucial for understanding the viability of 5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide as a therapeutic agent. Key parameters include:

- Half-life : Indicates how long the compound remains active in the body.

- Bioavailability : Reflects the extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.